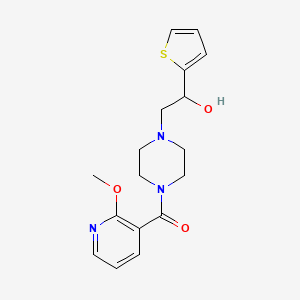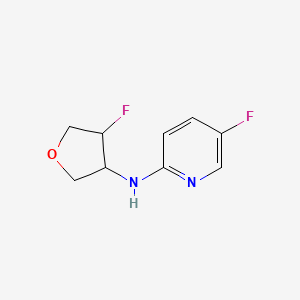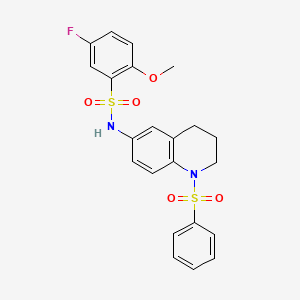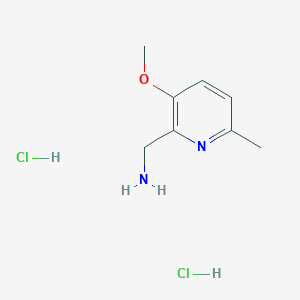![molecular formula C17H24N2O2 B2874813 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide CAS No. 1403835-45-9](/img/structure/B2874813.png)
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide, also known as 4-HCPB, is an organic compound commonly used in scientific research. It is a derivative of the benzamide group and is a member of the pyrrolidine family of compounds. 4-HCPB has a range of applications in scientific research, including in vivo and in vitro studies, and its mechanism of action, biological activity, and biochemical and physiological effects are of great interest to scientists.
科学的研究の応用
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide has a range of applications in scientific research. It has been used in both in vivo and in vitro studies, and is commonly used in studies of drug metabolism, pharmacokinetics, and pharmacodynamics.
In Vivo
In vivo studies of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide have been conducted in animals, including rats and mice. These studies have focused on the pharmacokinetics and pharmacodynamics of the compound, and have demonstrated that this compound can be rapidly absorbed and distributed in the body. It has also been shown to be metabolized, primarily by the liver, and to have a short elimination half-life.
In Vitro
In vitro studies of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide have been conducted in cell cultures, with the aim of understanding its mechanism of action and biological activity. These studies have demonstrated that this compound can bind to various receptors and enzymes, and can modulate their activity.
作用機序
Target of Action
CHEMBL4575319, also known as “4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide”, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to various biological processes such as inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
The compound interacts with the Histamine H1 receptor by displacing the radioligand [3H]-mepyramine from its binding site . This interaction results in changes in the receptor’s activity, which can lead to alterations in the downstream signaling pathways .
Biochemical Pathways
Histamine H1 receptor activation typically leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which further trigger calcium release and protein kinase C activation, respectively .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, half-life, and overall pharmacological effect .
Result of Action
The molecular and cellular effects of CHEMBL4575319’s action are largely dependent on its interaction with the Histamine H1 receptor. By modulating this receptor’s activity, the compound can influence various physiological processes mediated by histamine, potentially leading to changes in inflammatory responses, neurotransmission, and other histamine-regulated functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL4575319. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
生物活性
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide has been shown to have a range of biological activities in vitro, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to have anti-microbial activity, and to inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, studies in animals have demonstrated that this compound can modulate the activity of various enzymes and receptors, and can affect the metabolism of drugs. It has also been shown to affect the activity of various hormones, such as cortisol and testosterone, and to modulate the activity of the immune system.
実験室実験の利点と制限
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide has a range of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in aqueous solutions. It is also non-toxic and non-irritating, making it safe to use in experiments. However, this compound is not as widely studied as other compounds, and its mechanism of action is not yet fully understood.
将来の方向性
The potential future research directions for 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide are numerous. Further studies are needed to elucidate its mechanism of action and biological activity, and to understand its biochemical and physiological effects. It could also be used in drug development, as it has been shown to modulate the activity of various enzymes and receptors. Additionally, this compound could be used to study the metabolism of drugs, and to develop new treatments for various diseases. Finally, it could be used in studies of the immune system, to develop new treatments for autoimmune diseases.
合成法
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide is synthesized through a multi-step process. The first step involves the condensation of 3-hydroxy-2-methyl-4-pyrone with ethyl chloroformate in anhydrous acetonitrile to form ethyl 3-chloromethyl-4-hydroxy-2-methyl-4-pyrone-2-carboxylate. The second step involves the reaction of ethyl 3-chloromethyl-4-hydroxy-2-methyl-4-pyrone-2-carboxylate with 1,2-diaminoethane in the presence of sodium hydroxide to form this compound.
特性
IUPAC Name |
4-[3-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]propoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)/t14-,15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMYWNBLVJWKG-GASCZTMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)CCCOC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide?
A1: this compound acts as an N-methyl-D-aspartate (NMDA) glutamate receptor antagonist. [] It is also studied in combination with acetylcholinesterase inhibitors. [, ] This dual-action approach suggests a potential for addressing cognitive deficits associated with various neurological conditions.
Q2: Have there been challenges in developing a stable formulation of this compound?
A3: Yes, research indicates that ensuring the long-term stability of this compound hydrochloride has been a focus. [] Scientists have developed a specific synthesis process to obtain a stable crystalline form, which is crucial for pharmaceutical development and storage.
Q3: What are the key steps involved in the industrial synthesis of this compound?
A4: The industrial synthesis involves several steps: reacting a specific precursor with ammonia at high temperatures, followed by reduction and coupling reactions. [] The process aims to produce the desired compound in its free base form, which is then reacted with hydrochloric acid to obtain the final hydrochloride salt.
Q4: What is the significance of obtaining a specific crystalline form of this compound hydrochloride?
A5: Specific crystalline forms of drug substances possess unique physicochemical properties, impacting their stability, solubility, and bioavailability. [] Therefore, identifying and synthesizing a stable crystalline form of this compound hydrochloride is crucial for developing an effective and marketable pharmaceutical product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)
![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)




![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)
![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)

![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2874753.png)